2-Propynyl carbamate

説明

2-Propynyl carbamate is a chemical compound that can be synthesized through various methods involving the reaction of propargyl compounds with amines or alcohols in the presence of carbon dioxide or other carbonyl sources. The compound is of interest due to its potential applications in pharmaceuticals, agricultural chemistry, and materials science, particularly in the synthesis of polyurethanes.

Synthesis Analysis

Several methods have been developed for the synthesis of carbamates like 2-propynyl carbamate. One approach involves the chemoselective synthesis of carbamates using CO2 as a carbon source at room temperature and atmospheric pressure, which is sustainable and effective for protecting amino groups in amino acids and peptides . Another method utilizes carbonyl imidazole intermediates that react selectively with primary amines to form carbamates . Alkali metal salts, such as potassium carbonate, have been used as catalysts for the direct synthesis of carbamates from amines, silicate esters, and CO2, with yields up to 97% . Additionally, catalytic systems involving CeO2 and 2-cyanopyridine have been employed for the efficient synthesis of N-arylcarbamates from CO2, anilines, and alcohols .

Molecular Structure Analysis

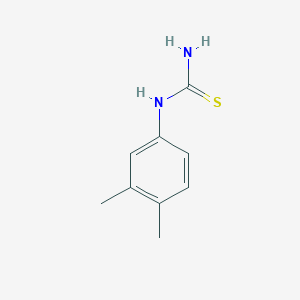

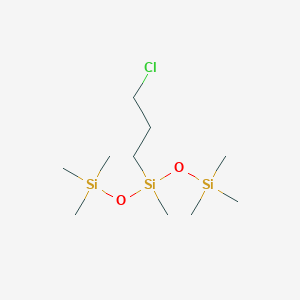

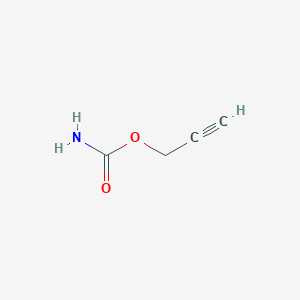

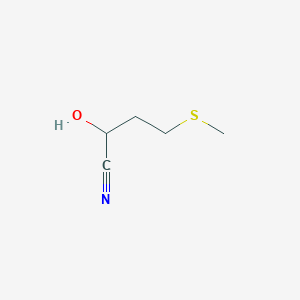

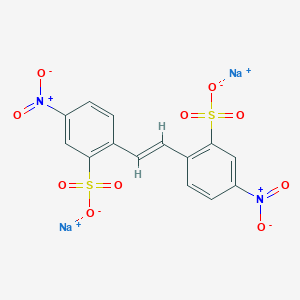

The molecular structure of 2-propynyl carbamate is characterized by the presence of a propargyl group attached to a carbamate moiety. The carbamate group itself is a functional group consisting of an amine linked to a carbonyl group with an oxygen atom. The propargyl group provides a reactive site for various chemical transformations, such as nucleophilic attacks or catalytic reactions that can lead to the formation of complex molecular structures .

Chemical Reactions Analysis

2-Propynyl carbamate can undergo a variety of chemical reactions. For instance, it can be synthesized through the reaction of propargyl 1,2-orthoesters with amines under gold catalysis . It can also participate in dual nucleophilic reactions, such as those involving sulfonamides or carbamates with hexen-2-ynoates, leading to the formation of pyrrole frameworks . Palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline have been used to synthesize indole derivatives, demonstrating the versatility of propargyl compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-propynyl carbamate are influenced by its functional groups. The propargyl group imparts a degree of reactivity that can be harnessed in various synthetic applications. The carbamate group contributes to the compound's stability and reactivity with amines and alcohols. The synthesis methods often aim to optimize conditions to minimize byproducts and maximize yields, indicating the importance of understanding the physical and chemical properties of the compound for efficient synthesis . Additionally, the use of CO2 as a carbon source in the synthesis of carbamates like 2-propynyl carbamate reflects a growing interest in developing environmentally friendly and sustainable chemical processes 10.

科学的研究の応用

Application

“2-Propynyl carbamate” is used in the synthesis of organic compounds .

Method of Application

The compound is synthesized by adding di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine to a solution of amine in acetonitrile under nitrogen at room temperature. The mixture is stirred for 21 hours. The resulting yellow liquid is concentrated under reduced pressure to generate a yellow oil. This oil is then purified by flash chromatography using hexane-diethyl ether as eluent .

Results

The title compound is obtained as a colourless oil with a yield of 73% .

Environmental Engineering

Application

“2-Propynyl carbamate” is used as a biocidal active ingredient in human hygiene consumer products .

Method of Application

The compound is identified and quantified in various types of consumer product samples using an ultrasonic assisted extraction method followed by HPLC/MS analysis .

Results

The accuracy of the developed method for four isothiazolinones and “2-Propynyl carbamate” ranged between 60.4% and 113% in various types of consumer product samples .

Paints & Coatings

Application

Iodopropynyl Butyl Carbamate (IPBC), a related compound, is a water-soluble preservative used globally in the paints & coatings industries .

Method of Application

IPBC is incorporated into a wide variety of interior and exterior paint formulations .

Results

IPBC exhibits efficacy against a broad spectrum of fungal species, typically at very low use levels .

Cosmetics

Application

IPBC is an effective fungicide at very low concentrations in cosmetic and other products .

Method of Application

IPBC is mostly found in cosmetics at about one-eighth of the approved level .

Results

Tests show it to be generally safe when used properly in leave-on skin products .

Medicine

Application

Carbamates, a category of organic compounds that includes “2-Propynyl carbamate”, are widely utilized as a peptide bond surrogate in medicinal chemistry .

Method of Application

Carbamates are used due to their chemical stability and capability to permeate cell membranes .

Results

Carbamates have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Wood Preservatives

Application

Iodopropynyl Butyl Carbamate (IPBC), a related compound, is used globally in the wood preservatives industry .

Method of Application

IPBC is incorporated into a wide variety of wood preservative formulations .

Results

IPBC exhibits efficacy against a broad spectrum of fungal species, typically at very low use levels .

Polyurethane Plastics

Application

Carbamates, a category of organic compounds that includes “2-Propynyl carbamate”, are used in the synthesis of polyurethane plastics .

Method of Application

Carbamates are used due to their chemical stability and capability to permeate cell membranes .

Results

Carbamates have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .

特性

IUPAC Name |

prop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOXWYMPCBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168304 | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propynyl carbamate | |

CAS RN |

16754-39-5 | |

| Record name | 2-Propyn-1-ol, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYNYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)